molecular formula C19H27N3O5 B5432026 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide

3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide

Cat. No. B5432026
M. Wt: 377.4 g/mol
InChI Key: QHDWEWIQEZTBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide, also known as DAS-4, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in cell apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the migration and invasion of cancer cells, and it reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the levels of collagen and fibrosis in animal models of liver fibrosis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is its high selectivity towards cancer cells, which reduces the risk of toxicity to healthy cells. Additionally, this compound has a low molecular weight, which allows for easy penetration into cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide. One potential direction is to investigate the use of this compound in combination with other anti-cancer agents to enhance its anti-proliferative effects. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as an anti-inflammatory and anti-fibrotic agent. Finally, the development of more efficient synthesis methods for this compound could enable its use in larger-scale experiments.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method has been described in detail, and it has been investigated for its potential as an anti-cancer, anti-inflammatory, and anti-fibrotic agent. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its potential use in clinical settings.

Synthesis Methods

3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide is synthesized through a multi-step process that involves the reaction of various reagents, including 4-ethoxybenzaldehyde, 2-aminoethanol, and oxalyl chloride. The synthesis method of this compound has been described in detail in scientific literature, and it involves the use of various techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the most significant applications of this compound is its potential as an anti-cancer agent. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been studied for its potential as an anti-inflammatory and anti-fibrotic agent.

properties

IUPAC Name

3-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-2-26-16-5-3-15(4-6-16)21-17(23)11-18(24)22-8-10-27-19(13-22)12-20-7-9-25-14-19/h3-6,20H,2,7-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDWEWIQEZTBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)N2CCOC3(C2)CNCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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